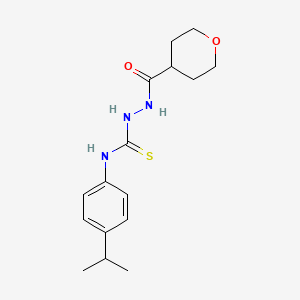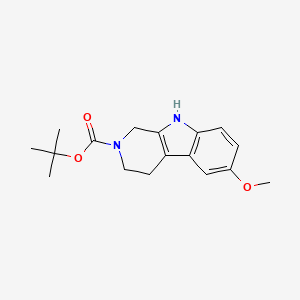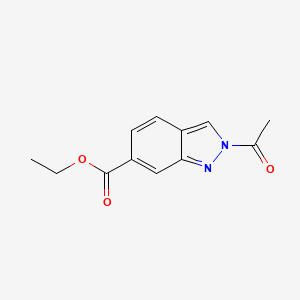![molecular formula C9H8FNO2 B1408492 (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1798336-30-7](/img/structure/B1408492.png)
(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
The compound is a derivative of the benzo[b][1,4]oxazin-3(4H)-one class . Compounds of this class have been studied for their potential as histone deacetylase inhibitors .
Synthesis Analysis
While specific synthesis information for the compound was not found, similar compounds have been synthesized from simple esterification reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has been utilized in the synthesis of various chemical compounds. For instance, Xiaoguang and Du-lin (2005) reported the synthesis of 2-(7-Fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones using amino resin as a scavenger reagent. The synthesized compounds exhibited purities between 86% to 95% and were characterized by NMR, IR, and MS techniques (W. Xiaoguang & Yin Du-lin, 2005).
Applications in Biological and Pharmaceutical Research
- The compound has been investigated for its antimicrobial properties. Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and tested them for antimicrobial activity against various bacteria and fungi. They found that fluorine atoms in these compounds play a significant role in enhancing antimicrobial properties (Liang Fang et al., 2011).
- Huang et al. (2005) explored the herbicidal activity of related compounds, identifying them as inhibitors of protoporphyrinogen oxidase, an enzyme critical in plant chlorophyll synthesis. Their research showed these compounds have potential as effective herbicides (Mingzhi Huang et al., 2005).
Other Notable Research Areas
- Meng et al. (2013) reported the microwave synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones via Smiles rearrangement, highlighting the compound's role in synthesizing biologically active molecules (Li-juan Meng et al., 2013).
- Bollu et al. (2017) synthesized triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, demonstrating their potential as antimicrobial agents. Molecular docking studies validated the antimicrobial activity of these compounds (Rajitha Bollu et al., 2017).
Eigenschaften
IUPAC Name |
(2S)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPYXLJRKMNQGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine](/img/structure/B1408409.png)
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
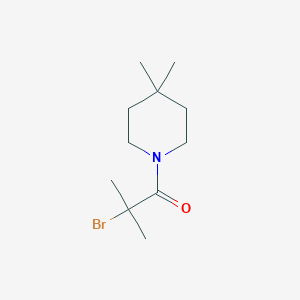

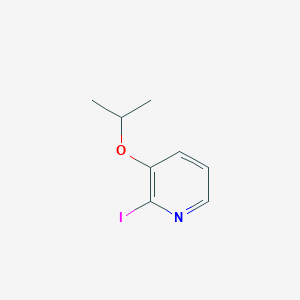
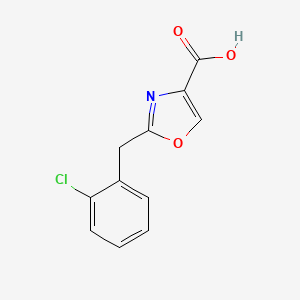

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)
![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)
